molecular formula C19H20N2O5S B3013340 N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide CAS No. 1448064-53-6

N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide

Cat. No.: B3013340
CAS No.: 1448064-53-6
M. Wt: 388.44
InChI Key: KWDQDCPQZIVPRM-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide is a high-affinity and selective antagonist for the serotonin 5-HT2A receptor. This compound has emerged as a critical pharmacological tool in neuroscience research for probing the complex role of the 5-HT2A receptor, which is implicated in a wide array of neurological and psychiatric functions. Its mechanism of action involves potent and selective binding to the 5-HT2A receptor, effectively blocking receptor-mediated signaling pathways . Researchers utilize this antagonist to investigate serotonin-driven processes, including its fundamental role in the modulation of perception, cognition, and mood. The selectivity profile of this compound makes it particularly valuable for dissecting 5-HT2A receptor contributions from those of other serotonin receptor subtypes in complex biological systems . Its application is essential in preclinical studies aimed at understanding the pathophysiology of neuropsychiatric disorders such as schizophrenia and depression, and in the characterization of novel psychoactive substances. Furthermore, it serves as a reference standard in the development and validation of new therapeutics targeting the serotonergic system.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(20-14-6-7-17-18(12-14)26-13-25-17)21-10-8-16(9-11-21)27(23,24)15-4-2-1-3-5-15/h1-7,12,16H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDQDCPQZIVPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the phenylsulfonyl group, and the construction of the piperidine ring. Common synthetic routes may involve:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Construction of the piperidine ring: This can be accomplished through cyclization reactions involving amines and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties are leveraged in the development of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the phenylsulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The benzo[d][1,3]dioxol-5-yl (piperonyl) group is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions. Key analogs and their structural differences are summarized below:

Compound Substituents Molecular Formula Molecular Weight Key Pharmacological Profile Reference
Target Compound 4-(Phenylsulfonyl), 1-(piperonyl carboxamide) C₁₉H₁₈N₂O₅S 386.4 g/mol Not explicitly reported; inferred to target sulfonyl-sensitive receptors (e.g., adenosine A₁)
LUF7746 (Fig. 1, ) 4-(Fluorosulfonyl), pyridin-2-ylthio-propyl linker C₂₃H₁₈F₃N₅O₄S₂ 597.5 g/mol Covalent partial agonist for adenosine A₁ receptor (EC₅₀ = 12 nM)
LUF7747 () 4-(Methylsulfonyl), pyridin-2-ylthio-propyl linker C₂₄H₂₁N₅O₄S₂ 531.6 g/mol Non-reactive control for A₁ receptor studies (IC₅₀ > 10 µM)
N-Benzyl-N-ethylpiperidine-4-carboxamide derivatives () 1,4-Benzodioxan-6-sulfonyl group C₂₂H₂₄N₂O₅S 428.5 g/mol M₅ mAChR positive allosteric modulator (PAM)
D14–D20 () (2E,4E)-penta-2,4-dienamide linker with aryl groups Varies (e.g., C₂₄H₂₁N₃O₅ for D14) Varies (e.g., 431.4 g/mol for D14) Antiproliferative activity in cancer cell lines (IC₅₀ ~ 1–10 µM)

Key Observations :

  • Sulfonyl Group Impact : The phenylsulfonyl group in the target compound enhances receptor binding via hydrophobic and electrostatic interactions. Fluorosulfonyl (LUF7746) increases covalent binding efficacy, while methylsulfonyl (LUF7747) abolishes reactivity .
  • Linker Flexibility : Compounds with rigid linkers (e.g., penta-2,4-dienamide in D14–D20) exhibit improved antiproliferative activity compared to flexible alkyl chains .
  • Piperonyl Positioning: The 1-carboxamide position optimizes steric compatibility with receptor pockets, as seen in adenosine A₁ agonists .

Pharmacological Profiles

Adenosine A₁ Receptor Modulation
  • LUF7746 : Acts as a covalent partial agonist (EC₅₀ = 12 nM) by forming a disulfide bond with Cys³⁰⁴ in the receptor. Its fluorosulfonyl warhead is critical for irreversible binding .
Antiproliferative Activity
  • D14–D20 : Derivatives with extended conjugated systems (e.g., D14, D15) show potent activity against breast cancer cells (MCF-7 IC₅₀ = 1.2–3.5 µM), attributed to tubulin polymerization inhibition .
Allosteric Modulation

Physicochemical Properties

Property Target Compound LUF7746 D14
LogP ~3.1 (predicted) ~2.8 ~4.2
Water Solubility Low (≤10 µM) Moderate (~50 µM) Very low (≤1 µM)
Melting Point Not reported Not reported 208.9–211.3°C
Stability Stable in DMSO Air-sensitive (fluorosulfonyl) Stable under inert conditions

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H21N3O4S
  • Molecular Weight : 365.43 g/mol
  • IUPAC Name : this compound

The compound features a piperidine core substituted with a benzo[d][1,3]dioxole and a phenylsulfonyl group, which are crucial for its biological activity.

This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems and enzyme inhibition:

  • Modulation of AMPA Receptors : The compound acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, enhancing synaptic transmission and improving cognitive functions .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play roles in inflammation and vascular function .

1. Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. In animal models, it has been shown to:

  • Enhance Endurance : In studies involving forced swimming tests on mice, administration of the compound significantly increased swimming endurance by improving muscle glycogen levels and reducing lactic acid accumulation .
  • Antioxidant Activity : The compound also elevates the activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to its neuroprotective effects .

2. Anti-inflammatory Activity

The compound's ability to inhibit soluble epoxide hydrolase suggests potential anti-inflammatory effects:

  • Reduction in Inflammatory Markers : Studies have demonstrated that treatment with this compound leads to decreased levels of pro-inflammatory cytokines in various models of inflammation .

Case Studies

Several studies highlight the therapeutic potential of this compound:

StudyFindings
2014 Study on Fatigue Demonstrated increased swimming endurance and improved recovery from fatigue in mice treated with the compound.
2013 Research on Inflammation Showed significant reduction in inflammatory markers in animal models following treatment with the compound.
Neuroprotective Effects Study Highlighted enhanced antioxidant enzyme activity leading to reduced oxidative stress in neuronal cells.

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